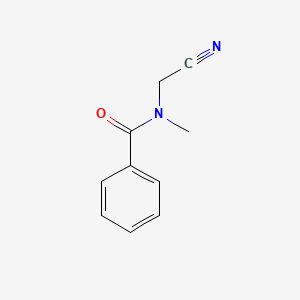

N-(cyanomethyl)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

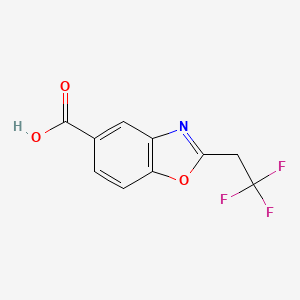

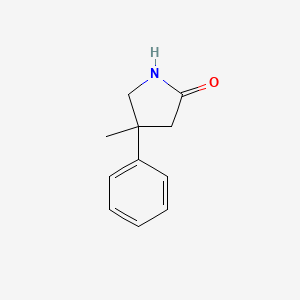

“N-(cyanomethyl)-N-methylbenzamide” is a chemical compound with the linear formula C9H8N2O . It is part of a class of compounds known as N-cyanoacetamides . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H8N2O . The molecular weight of the compound is 160.177 .Chemical Reactions Analysis

N-cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Metabolic Conversion and Stability

- N-(Hydroxymethyl)-benzamide was characterized as a major metabolite of N-methylbenzamide in vitro and identified as a urinary metabolite of N-methylbenzamide. This study highlights the metabolic conversion and stability of N-(cyanomethyl)-N-methylbenzamide derivatives (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

Conformational Analysis and Heterocyclic Synthesis

- 2-Halogeno substituted N-cyanomethyl-N-methylbenzamides were investigated to determine conformational behavior and their potential in synthesizing heterocyclic compounds (Dölling, Perjéssy, Schaller, & Kolbe, 1998).

Metabolism by Liver Microsomes

- The metabolism of N,N-dimethylbenzamides by rat liver microsomes leads to the formation of N-methylbenzamides and formaldehyde, involving the formation of an intermediate N-hydroxymethyl-N-methylbenzamide (Constantino, Rosa, & Iley, 1992).

Catalysis in C-H Bond Functionalization

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, structurally similar to this compound, was synthesized and characterized for its potential in metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Microsomal Oxidation and Dealkylation

- N-(But-3-enyl)-N-methylbenzamide underwent microsomal oxidation by rat liver microsomes, yielding products of N-dealkylation, illustrating the role of this compound derivatives in biochemical reactions (Iley & Tolando, 2000).

Diffusion in Glass-Forming Compounds

- Rotational and translational diffusion in DEET (N,N,-diethyl-3-Methylbenzamide), a compound related to this compound, was investigated, providing insights into the physical properties of similar compounds (Sangoro, Iacob, Kipnusu, Jasiurkowska, Valiullin, Friedrich, Kärger, & Kremer, 2011).

Mecanismo De Acción

Mode of Action

It has been suggested that it may interact with its targets to induce changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

It has been suggested that it may influence the respiration in glycolytic process which supplies nadph

Pharmacokinetics

It has been suggested that it has favorable adme properties . More detailed studies are required to outline these properties and their impact on bioavailability.

Result of Action

N-(cyanomethyl)-N-methylbenzamide has been reported to induce a broad range of disease resistance in tobacco and rice, and it induces Systemic Acquired Resistance (SAR) marker gene expression without salicylic acid accumulation in tobacco

Propiedades

IUPAC Name |

N-(cyanomethyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(8-7-11)10(13)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBYUGHUQFIWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide](/img/structure/B2784111.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2784115.png)

![3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2784116.png)

![Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate](/img/structure/B2784118.png)

![3-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2784122.png)